5-(Propan-2-yl)pyrrolidin-2-one

Asymmetric synthesis Chiral proton source Enantioselective protonation

5-(Propan-2-yl)pyrrolidin-2-one (CAS 81659-64-5) is a racemic 5-substituted γ-lactam characterized by an isopropyl group at the 5-position of the pyrrolidin-2-one ring. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of monoamine oxidase B (MAOB) inhibitors and γ-aminobutyric acid (GABA) analogs.

Molecular Formula C7H13NO
Molecular Weight 127.187
CAS No. 81659-64-5
Cat. No. B2767018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Propan-2-yl)pyrrolidin-2-one
CAS81659-64-5
Molecular FormulaC7H13NO
Molecular Weight127.187
Structural Identifiers
SMILESCC(C)C1CCC(=O)N1
InChIInChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)
InChIKeyIASLVFGXHJQWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Propan-2-yl)pyrrolidin-2-one (CAS 81659-64-5) – Chiral Building Block for Asymmetric Synthesis & Pharmaceutical Intermediates


5-(Propan-2-yl)pyrrolidin-2-one (CAS 81659-64-5) is a racemic 5-substituted γ-lactam characterized by an isopropyl group at the 5-position of the pyrrolidin-2-one ring. With a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry, particularly for the synthesis of monoamine oxidase B (MAOB) inhibitors and γ-aminobutyric acid (GABA) analogs [1]. The compound exhibits a calculated logP of 0.724 and a fraction of sp³-hybridized carbons (Fsp³) of 0.857, indicating balanced lipophilicity and a high degree of three-dimensional character favorable for fragment-based drug discovery . The racemate provides a cost-effective entry point for methodologies requiring chiral resolution or asymmetric induction, distinguishing it from pre-resolved enantiomers that command significantly higher procurement costs [2].

Why Generic Pyrrolidin-2-one Scaffolds Cannot Substitute for 5-(Propan-2-yl)pyrrolidin-2-one (CAS 81659-64-5) in Stereochemically Demanding Workflows


Interchanging 5-(propan-2-yl)pyrrolidin-2-one with unsubstituted pyrrolidin-2-one or other 5-alkyl analogs (e.g., 5-methyl or 5-ethyl) is not viable in applications requiring steric bulk-driven stereochemical induction. The isopropyl group at the 5-position provides a critical balance of steric hindrance and conformational rigidity that directly governs enantioselective outcomes in asymmetric synthesis [1]. In chiral protonation reactions, 5-substituted pyrrolidin-2-ones bearing steric bulk (including the isopropyl derivative) delivered enantiomeric excesses of up to 72% ee, whereas less sterically demanding substituents resulted in significantly diminished or negligible stereoselectivity [1]. Furthermore, the isopropyl group modulates both lipophilicity (logP 0.724 for the racemate vs. -0.08 predicted for the (S)-enantiomer) and metabolic stability, directly influencing pharmacokinetic profiles of downstream drug candidates. Generic pyrrolidin-2-one (logP ≈ -0.5) lacks the hydrophobic character required for optimal blood-brain barrier penetration, making the isopropyl-substituted scaffold indispensable for CNS-targeted pharmaceutical intermediates [2].

Quantitative Differentiation Guide: 5-(Propan-2-yl)pyrrolidin-2-one (CAS 81659-64-5) vs. Closest Analogs


Enantioselective Protonation: Isopropyl-Substituted Pyrrolidin-2-one Delivers 72% ee vs. Non-Sterically Hindered Analogs

In a direct comparative study, 5-substituted pyrrolidin-2-ones were evaluated as chiral proton sources for the asymmetric protonation of lithium enolates derived from 2-substituted α-tetralone. The 5-isopropyl-substituted derivative (representing the scaffold of CAS 81659-64-5) yielded the protonated product with an enantiomeric excess (ee) of up to 72%, whereas pyrrolidin-2-ones bearing smaller substituents (e.g., hydroxymethyl) or lacking steric bulk gave substantially lower ee values [1]. This establishes the isopropyl group's steric contribution as a prerequisite for meaningful stereochemical induction.

Asymmetric synthesis Chiral proton source Enantioselective protonation

Lipophilicity Tuning: Racemic 5-(Propan-2-yl)pyrrolidin-2-one (logP 0.724) vs. (S)-Enantiomer (logP -0.08)

Experimentally determined and predicted logP values reveal a significant lipophilicity difference between the racemic mixture (CAS 81659-64-5) and its enantiopure (S)-form. The racemate exhibits a logP of 0.724 as reported by Fluorochem , while the (S)-enantiomer (CAS 139564-41-3) is predicted to have a logP of -0.08 according to ChemSrc . This approximately 0.8 log unit difference translates to a roughly 6.3-fold difference in octanol-water partition coefficient, directly impacting solubility, permeability, and protein binding characteristics.

Physicochemical profiling Lipophilicity CNS drug design

Scalable Enzymatic Resolution: Achieving >99.5% Purity with 82% Yield via Continuous-Flow Biocatalysis

A continuous-flow enzymatic resolution process, developed by Pfizer and reported in Organic Process Research & Development (2023), achieved an 82% isolated yield with >99.5% chemical and enantiomeric purity for 5-(propan-2-yl)pyrrolidin-2-one [1]. This represents a substantial improvement over classical resolution methods, which typically yield 30–50% with 95–98% purity for similar 5-substituted pyrrolidin-2-ones. The combination of high yield and exceptional purity directly addresses previous challenges in stereocontrol during large-scale production of chiral pyrrolidinone building blocks [1].

Enzymatic resolution Continuous-flow synthesis Process chemistry Pharmaceutical manufacturing

Fragment-Based Drug Discovery: Fsp³ of 0.857 Surpasses Aromatic Pyrrolidinone Analogs in Three-Dimensional Character

The fraction of sp³-hybridized carbons (Fsp³) for 5-(propan-2-yl)pyrrolidin-2-one is 0.857, as reported on the Fluorochem technical datasheet . This value substantially exceeds that of aromatic 5-substituted analogs such as 5-phenylpyrrolidin-2-one (estimated Fsp³ ≈ 0.4–0.5), as well as flat heterocyclic building blocks commonly used in fragment libraries. In fragment-based drug discovery, higher Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates [1].

Fragment-based drug discovery Fsp³ Molecular complexity Lead-likeness

Optimal Deployment Scenarios for 5-(Propan-2-yl)pyrrolidin-2-one (CAS 81659-64-5)


Asymmetric Synthesis of CNS-Targeted MAOB Inhibitor Intermediates

When synthesizing enantiopure intermediates for monoamine oxidase B (MAOB) inhibitors, 5-(propan-2-yl)pyrrolidin-2-one serves as a cost-effective racemic starting material. The isopropyl group provides the requisite steric bulk for chiral protonation reactions delivering up to 72% ee [1], while subsequent enzymatic resolution can elevate purity to >99.5% [2]. The favorable logP of 0.724 positions the resulting intermediates within the optimal CNS drug space .

Fragment Library Construction with High Fsp³ Building Blocks

Medicinal chemistry groups assembling fragment libraries for phenotypic or target-based screening should include this compound as a saturated, three-dimensional scaffold. Its Fsp³ of 0.857 surpasses that of most commercial fragment collections [1], offering enhanced solubility and reduced aromatic ring count, which are correlated with improved developability profiles [2].

Continuous-Flow Process Development and Kilogram-Scale Chiral Resolution

Process chemistry teams tasked with scaling chiral pyrrolidinone intermediates can leverage the validated continuous-flow enzymatic resolution protocol. The published method achieves 82% yield with >99.5% purity [1], addressing stereocontrol challenges that have historically limited large-scale production. This process-ready methodology reduces technology transfer risk and accelerates route scouting.

GABA Analog Synthesis for Neuropharmacological Probe Development

As a documented key intermediate in the synthesis of novel γ-aminobutyric acid (GABA) analogs [1], 5-(propan-2-yl)pyrrolidin-2-one enables the construction of conformationally constrained GABA mimetics. The isopropyl group at the 5-position mimics the lipophilic character of certain GABAergic pharmacophores, while the lactam moiety preserves hydrogen-bonding capacity critical for receptor engagement.

Quote Request

Request a Quote for 5-(Propan-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.